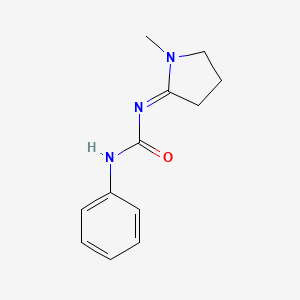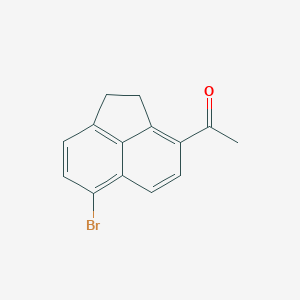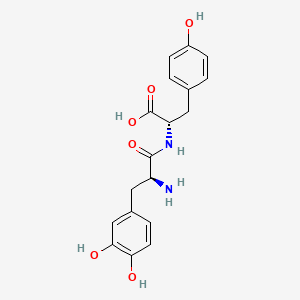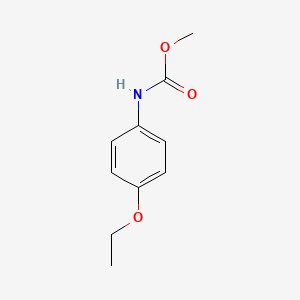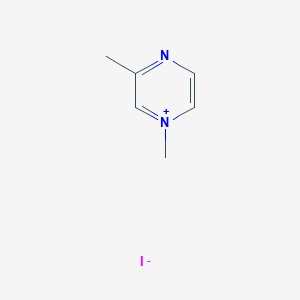
1-Octyl-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octyl-4,4’-bipyridin-1-ium dibromide is a chemical compound with the molecular formula C18H26Br2N2. It belongs to the class of bipyridinium salts, which are known for their electrochemical properties and applications in various fields such as chemistry, biology, and materials science . This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the bipyridinium core, which significantly influences its physical and chemical properties.
準備方法
The synthesis of 1-Octyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with an octyl halide, such as octyl bromide, in the presence of a suitable solvent like acetonitrile. The reaction is carried out under reflux conditions for an extended period, usually around 22 hours, to ensure complete conversion . The resulting product is then purified through filtration and recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-Octyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, leading to the formation of radical cations and neutral species.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the bipyridinium core.
Cyclocondensation Reactions: The bipyridinium core can react with aromatic diamines to form conjugated oligomers and polymers, which exhibit unique electrochemical properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the bipyridinium core with triethylamine results in the formation of radical cations, while substitution reactions with amines yield N-substituted derivatives.
科学的研究の応用
1-Octyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of conjugated oligomers and polymers with unique electrochemical properties.
Biology: The bipyridinium core of the compound can interact with biological molecules, making it useful for studying redox processes in biological systems.
Industry: 1-Octyl-4,4’-bipyridin-1-ium dibromide is used in the development of electrochromic devices, which change color in response to an electric current.
作用機序
The mechanism of action of 1-Octyl-4,4’-bipyridin-1-ium dibromide is primarily based on its redox properties. The bipyridinium core can undergo reversible electron transfer reactions, which are accompanied by changes in the electronic structure and absorption spectra of the compound . These redox processes enable the compound to interact with various molecular targets and pathways, including:
Electrochemical Sensors: The compound can be used as an electroactive material in sensors, where its redox properties facilitate the detection of analytes through changes in current or potential.
Drug Delivery Systems: The redox properties of the compound can be harnessed to design drug delivery systems that release therapeutic agents in response to specific redox conditions.
類似化合物との比較
1-Octyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts, such as:
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide: This compound has two octyl groups attached to the bipyridinium core, which can influence its solubility and electrochemical properties.
1,1’-Dibenzyl-4,4’-bipyridinium Dibromide: This compound features benzyl groups instead of octyl groups, leading to different electronic and steric effects.
1,1’-Methylenebis(4,4’-bipyridinium) Dibromide: This compound has a methylene bridge connecting two bipyridinium units, resulting in unique structural and electrochemical characteristics.
The uniqueness of 1-Octyl-4,4’-bipyridin-1-ium dibromide lies in its specific combination of the octyl group and bipyridinium core, which imparts distinct solubility, redox, and electrochemical properties.
特性
CAS番号 |
39127-11-2 |
|---|---|
分子式 |
C18H26Br2N2 |
分子量 |
430.2 g/mol |
IUPAC名 |
1-octyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C18H25N2.2BrH/c1-2-3-4-5-6-7-14-20-15-10-18(11-16-20)17-8-12-19-13-9-17;;/h8-13,15-16H,2-7,14H2,1H3;2*1H/q+1;;/p-1 |
InChIキー |
TWYRQUYFEPAEFB-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


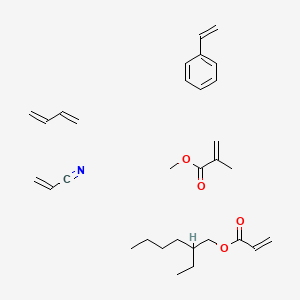
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
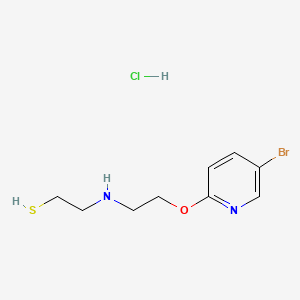
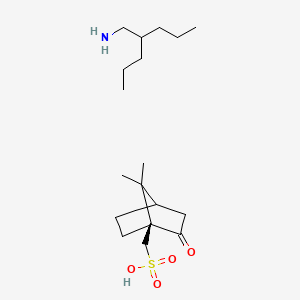
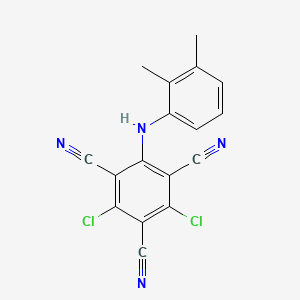
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
